(2-Chloroethyl)phosphonic dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-dichlorophosphorylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3OP/c3-1-2-7(4,5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZURPQCYZSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)P(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219039 | |
| Record name | (2-Chloroethyl)phosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690-12-0 | |
| Record name | P-(2-Chloroethyl)phosphonic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethyl)phosphonic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690120 | |
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| Record name | NSC176276 | |
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| Record name | (2-Chloroethyl)phosphonic dichloride | |
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| Record name | (2-chloroethyl)phosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.652 | |
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| Record name | (2-CHLOROETHYL)PHOSPHONIC DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV96WW2LLK | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Organophosphorus Compounds and Phosphonic Dichlorides
Organophosphorus compounds are a broad class of organic molecules containing at least one phosphorus atom. ontosight.ai Their structure typically involves a phosphorus atom bonded to organic groups (alkyl or aryl) and often to other elements like oxygen or sulfur. ontosight.ai This class of compounds is exceptionally versatile, with applications spanning agriculture (as insecticides and herbicides), industry (as flame retardants and plasticizers), and medicine. ontosight.ainih.gov
Within this large family, phosphonic dichlorides represent a specific subclass of compounds with the general structure R-P(O)Cl₂. These molecules are characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to an organic group (R), and single-bonded to two chlorine atoms. Phosphonic dichlorides, such as methylphosphonyl dichloride, are highly reactive liquids or low-melting solids. ontosight.aiwikipedia.org The two phosphorus-chlorine (P-Cl) bonds are susceptible to nucleophilic substitution, making these compounds valuable intermediates for synthesizing a wide array of other organophosphorus derivatives, including pesticides, pharmaceuticals, and flame retardants. ontosight.ai
Structural Characteristics and Chemical Significance of the 2 Chloroethyl Phosphonic Dichloride Moiety
The (2-Chloroethyl)phosphonic dichloride molecule, with the chemical formula C₂H₄Cl₃OP, possesses distinct structural features that dictate its chemical behavior and significance.
Phosphonyl Group (P(O)Cl₂): The core of the molecule is the phosphonyl group, where a phosphorus atom is double-bonded to an oxygen atom and single-bonded to two chlorine atoms. The P-Cl bonds are highly polarized and reactive, serving as excellent leaving groups in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups by reacting it with alcohols, amines, or other nucleophiles. wikipedia.org
2-Chloroethyl Group (-CH₂CH₂Cl): Attached to the phosphorus atom is a 2-chloroethyl group. This alkyl halide chain is crucial to the molecule's primary application.
The key chemical significance of this compound lies in its role as a direct precursor to (2-chloroethyl)phosphonic acid, commonly known as ethephon. google.comresearchgate.net The hydrolysis of the P-Cl bonds in this compound yields ethephon. Ethephon itself is valued in agriculture because, upon application to plants, it metabolizes and releases ethylene (B1197577) gas. ashs.orgontosight.aiupenn.edu Ethylene is a natural plant hormone that influences numerous physiological processes, including fruit ripening, flowering, and leaf abscission. ontosight.aichemimpex.com Therefore, the specific combination of the reactive phosphonic dichloride head and the 2-chloroethyl tail makes this molecule a critical intermediate in producing a commercially important agricultural chemical.
Below is a table summarizing some of the properties of the derivative compound, (2-Chloroethyl)phosphonic acid (Ethephon).
| Property | Value |
| Molecular Formula | C₂H₆ClO₃P |
| Molar Mass | 144.49 g·mol⁻¹ |
| Appearance | White to off-white crystalline powder |
| Melting Point | 74-75 °C (165-167 °F; 347-348 K) |
| Solubility in water | High (123.9 g/100 mL at 23 °C) |
Data sourced from multiple references. wikipedia.orgnist.gov
Reactivity and Derivatization of 2 Chloroethyl Phosphonic Dichloride
Transformation to Unsaturated Organophosphorus Monomers
A key application of (2-chloroethyl)phosphonic dichloride is its conversion into vinylphosphonic acid, a valuable monomer for producing polyvinylphosphonic acid and other polymers. This transformation is typically achieved in a two-step process involving dehydrochlorination followed by hydrolysis.
The initial step involves the elimination of hydrogen chloride from the 2-chloroethyl group to create a vinyl group. This dehydrochlorination reaction is generally conducted at high temperatures. One of the first documented methods for this conversion involved heating this compound at temperatures between 330–340 °C in the presence of a catalyst like barium chloride to yield Vinylphosphonic Dichloride. mdpi.com The 1,2-dichloroethane (B1671644) that forms as a byproduct is distilled off during the reaction. prepchem.com
This reaction effectively transforms the saturated alkyl chain of the phosphonic dichloride into an unsaturated vinyl group, creating a reactive monomeric intermediate. mdpi.com
Following the dehydrochlorination, the resulting Vinylphosphonic Dichloride is hydrolyzed to produce Vinylphosphonic Acid. mdpi.com This step replaces the two chlorine atoms on the phosphorus center with hydroxyl groups. The hydrolysis can be carried out by carefully adding water to a solution of Vinylphosphonic Dichloride in an inert solvent, such as methylene (B1212753) chloride, at controlled temperatures, typically between 10-20°C. google.com The reaction is generally stirred for several hours to ensure complete conversion. google.com The final product, Vinylphosphonic Acid, is a viscous, water-soluble oil. google.com This hydrolysis is a common and effective method for converting phosphonic acid chlorides into their corresponding phosphonic acids. google.comnih.gov
Table 1: Synthesis of Vinylphosphonic Acid
| Step | Reactant | Product | Reagents & Conditions | Citation |
| 1. Dehydrochlorination | This compound | Vinylphosphonic Dichloride | Heat (330–340 °C), BaCl₂ catalyst | mdpi.com |
| 2. Hydrolysis | Vinylphosphonic Dichloride | Vinylphosphonic Acid | Water, Methylene Chloride, 10-20°C | google.com |
Esterification and Transesterification Reactions
The P-Cl bonds in this compound are highly reactive, allowing for straightforward esterification reactions with alcohols to form phosphonate (B1237965) esters. These esters can then undergo further transformations.
This compound readily reacts with alcohols to form the corresponding dialkyl (2-chloroethyl)phosphonates. This standard esterification process involves the substitution of the two chlorine atoms with alkoxy groups. The reaction is typically performed by treating the phosphonic dichloride with two equivalents of the desired alcohol. A base is often included in the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct, driving the reaction to completion. This general method allows for the synthesis of a wide variety of phosphonate esters, such as the diisopropyl ester. rsc.org
Similar to the dehydrochlorination of the dichloride, dialkyl (2-chloroethyl)phosphonates can undergo an elimination reaction to form dialkyl vinylphosphonates. This process can be achieved by heating the chloroethyl-containing ester, which results in the formation of a vinyl group. For instance, heating 2-chloroethanephosphonic acid derivatives that also contain 2-chloroethyl ester groups at temperatures ranging from 150° to 230° C leads to the elimination of 1,2-dichloroethane and the formation of vinylphosphonic acid derivatives. google.com This thermal elimination provides a pathway to unsaturated phosphonate esters from their saturated chloroethyl precursors.
A significant derivative of this compound is Bis(2-chloroethyl) 2-chloroethylphosphonate. This compound is a key intermediate in the synthesis of Ethephon, a widely used plant growth regulator. researchgate.netasianpubs.org One direct method for its synthesis involves the reaction of this compound with ethylene (B1197577) oxide. google.com The reaction proceeds over 8 to 18 hours at temperatures between 0 and 100°C, yielding the final product with high purity and yield. google.com An alternative pathway is the thermal rearrangement of tris-(2-chloroethyl) phosphite (B83602), known as the Michaelis-Arbuzov rearrangement, which also produces Bis(2-chloroethyl) 2-chloroethylphosphonate. google.comresearchgate.net
Table 2: Esterification and Subsequent Reactions
| Reaction | Starting Material | Product | Key Reagents/Conditions | Citation |
| Esterification | This compound | Dialkyl (2-Chloroethyl)phosphonate | Alcohol (2 eq.), Base | rsc.org |
| Elimination | Dialkyl (2-Chloroethyl)phosphonate | Dialkyl Vinylphosphonate | Heat (150-230°C) | google.com |
| Esterification | This compound | Bis(2-chloroethyl) 2-chloroethylphosphonate | Ethylene Oxide, 0-100°C | google.com |
Reactions with Hydroxyl and Thiol-Containing Heteroaryls
The reactions of this compound with heteroaryl compounds bearing hydroxyl or thiol groups have not been extensively detailed in publicly available scientific literature. Generally, such reactions would be expected to proceed via nucleophilic substitution at the phosphorus center, where the hydroxyl or thiol group of the heteroaryl compound displaces one or both of the chlorine atoms. This would lead to the formation of new P-O or P-S bonds, respectively, yielding heteroaryl phosphonochloridates or their thio-analogs. The specific products and reaction conditions would be highly dependent on the nature of the heteroaryl ring, the position of the nucleophilic group, and the stoichiometry of the reactants.
Cycloaddition and Heterocyclic Ring Formation
This compound and its derivatives are valuable reagents in the synthesis of complex heterocyclic structures containing phosphorus. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of stable ring systems with potential biological activity.
Synthesis of Oxazaphosphorino[4,3-a]isoquinolines from Dichlorophosphorus Derivatives
A notable application of dichlorophosphorus derivatives in heterocyclic synthesis is the formation of the 1,3,2-oxazaphosphorino[4,3-a]isoquinoline ring system. asianpubs.org This novel heterocyclic framework is synthesized from 1,2,3,4-tetrahydroisoquinoline-3-methanols and various dichlorophosphorus compounds. The reaction proceeds via a cyclization process where the hydroxyl and the secondary amine groups of the isoquinoline (B145761) derivative react with the dichlorophosphorus reagent to form the oxazaphosphorinane ring.
The stereochemistry of the resulting fused ring system is influenced by the nature of the substituent on the phosphorus atom and the stereochemistry of the starting isoquinoline methanol. Detailed NMR and X-ray crystallographic studies have been instrumental in elucidating the conformational behavior of these newly synthesized heterocycles. asianpubs.org The reaction can be generalized as follows, with specific examples provided in the subsequent data table.
General Reaction Scheme:
Table 1: Synthesis of 2-Substituted-1,3,2-oxazaphosphorino[4,3-a]isoquinoline 2-oxides
| Starting Dichlorophosphorus Derivative | Product | Yield (%) |
| Methylphosphonic dichloride | 2-Methyl-1,3,2-oxazaphosphorino[4,3-a]isoquinoline 2-oxide | Data not available |
| Phenylphosphonic dichloride | 2-Phenyl-1,3,2-oxazaphosphorino[4,3-a]isoquinoline 2-oxide | Data not available |
| Phosphorus oxychloride | 2-Chloro-1,3,2-oxazaphosphorino[4,3-a]isoquinoline 2-oxide | Data not available |
Note: While the synthesis of this ring system has been reported, specific yield data for the reactions involving the listed dichlorophosphorus derivatives were not provided in the reviewed literature.
Phosphonylation Reactions Mediated by this compound (or its derivatives)
Phosphonylation, the introduction of a phosphonate group into a molecule, is a significant transformation in medicinal and materials chemistry. While this compound is a potential phosphonylating agent, specific and detailed research findings on its direct use for the phosphonylation of various substrates are not widely documented in the available literature. However, the reactivity of its derivatives, such as (2-chloroethyl)phosphonic acid, in phosphorylation reactions has been noted. For instance, various 2-chloroalkylphosphonic acids have been shown to phosphorylate alcohols and phenols.
The more general class of phosphonic dichlorides is known to react with nucleophiles like alcohols and amines to yield the corresponding phosphonates and phosphonamidates. The reaction of this compound with a nucleophile (NuH), such as an alcohol (ROH) or an amine (RNH2), would be expected to proceed as follows, with the stepwise displacement of the chloride ions.
General Reaction Scheme for Phosphonylation:
Detailed studies focusing specifically on this compound as the mediating agent in these transformations are required to fully characterize its scope and utility in phosphonylation reactions.
Mechanistic and Theoretical Investigations of 2 Chloroethyl Phosphonic Dichloride Reactions
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction pathways of (2-Chloroethyl)phosphonic dichloride and its precursors is fundamental to controlling synthesis and subsequent reactions. This section explores the detailed mechanisms of its formation via Arbuzov-type rearrangements and the mechanistic aspects of dehydrochlorination processes.
Detailed Analysis of Arbuzov-type Rearrangements in Precursor Synthesis
The synthesis of the precursor to 2-chloroethylphosphonic acid, and by extension its dichloride derivative, heavily relies on the Michaelis-Arbuzov reaction. This reaction is a cornerstone in the formation of carbon-phosphorus bonds. Specifically, the synthesis involves the thermal intramolecular rearrangement of tris(2-chloroethyl) phosphite (B83602) to produce bis(2-chloroethyl) 2-chloroethylphosphonate.
The mechanism of the Michaelis-Arbuzov reaction is initiated by a nucleophilic SN2 attack. The trivalent phosphorus atom of the phosphite acts as the nucleophile, attacking one of the electrophilic carbon atoms of a chloroethyl group. This initial step results in the formation of a tetrahedral phosphonium (B103445) salt as a key intermediate.
Following the formation of the phosphonium salt, the displaced chloride anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the other 2-chloroethyl groups attached to the phosphorus via an oxygen atom. This step leads to the cleavage of a P-O-C bond and the formation of a stable pentavalent phosphorus species with a P=O double bond (a phosphonate) and 1,2-dichloroethane (B1671644) as a byproduct. While the classic Arbuzov reaction involves an external alkyl halide, in the case of tris(2-chloroethyl) phosphite, the reaction can proceed intramolecularly upon heating.
Key Steps in the Arbuzov Rearrangement:
Nucleophilic Attack: The trivalent phosphorus atom of tris(2-chloroethyl) phosphite attacks a carbon atom of one of the chloroethyl groups.
Phosphonium Intermediate: A cyclic or quasi-cyclic phosphonium chloride intermediate is formed.
SN2 Displacement: The chloride ion attacks a carbon of another ester group, leading to the formation of the P=O bond and elimination of 1,2-dichloroethane.
This rearrangement is a critical step, converting the phosphite ester into the more stable phosphonate (B1237965), which can then be hydrolyzed to produce 2-chloroethylphosphonic acid (Ethephon).
Mechanistic Aspects of Dehydrochlorination Processes
Dehydrochlorination is a chemical reaction that involves the elimination of a hydrogen chloride (HCl) molecule from a substrate. In the context of organophosphorus compounds, this can lead to the formation of unsaturated derivatives.
However, specific mechanistic studies detailing the dehydrochlorination of this compound to form products like vinylphosphonic dichloride are not prominently featured in the available scientific literature. While dehydrochlorination reactions of other chlorinated alkanes are well-documented, the specific conditions and mechanistic pathways for this compound are not widely reported. The primary focus in the literature has been on its synthesis and its use as a precursor for Ethephon.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties where experimental data is scarce. Quantum chemical calculations, conformational analyses, and theoretical studies of surface interactions offer deep insights into the behavior of this compound and its derivatives.
Quantum Chemical Calculations on Molecular Structure and Reactivity
While specific quantum chemical studies on this compound are limited, research on analogous compounds such as vinyl phosphonic dichloride provides valuable insights. Density Functional Theory (DFT) is a common method used for these calculations, offering a balance between accuracy and computational cost. researchgate.net
For a molecule like vinyl phosphonic dichloride, DFT calculations can predict key structural and electronic properties. These calculations are used to determine optimized 3D geometries, vibrational frequencies, and the distribution of electron density. researchgate.netnih.gov Parameters such as bond lengths, bond angles, and dihedral angles are calculated to describe the molecular structure. Electronic properties, including Mulliken charges and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability.
| Calculated Property | Significance | Typical Computational Method |
| Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. | DFT (e.g., M06-2X, B3PW91) |
| Vibrational Frequencies | Correlates with IR and Raman spectra for structural confirmation. | DFT |
| Mulliken Charges | Indicates the partial charge distribution on atoms, identifying electrophilic/nucleophilic sites. | DFT |
| HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, predicting reactivity. | DFT |
These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding experimental work on its synthesis and reactivity. mdpi.com
Conformational Analysis of this compound and its Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, multiple conformers may exist in equilibrium.
Direct experimental or computational conformational analysis of this compound is not widely available. However, studies on related molecules provide a framework for understanding its likely behavior. For instance, DFT calculations on vinyl phosphonic dichloride predict the existence of a conformational equilibrium between a cis form (where the phosphoryl oxygen eclipses the vinyl group) and a gauche form. The cis conformer was determined to be the predominant form at ambient temperature. researchgate.net Such studies also allow for the determination of the potential function for internal rotation, which describes the energy changes as the molecule rotates around a specific bond.
Experimental techniques like microwave spectroscopy are highly effective for unambiguously identifying different molecular conformations in the gas phase. mdpi.comrsc.org This method has been successfully applied to various organophosphorus compounds, providing precise rotational constants that allow for the detailed determination of molecular structures for each stable conformer. researchgate.net For the 2-chloroethyl chain itself, internal rotation around the C-C bond leads to anti and gauche conformers, a classic concept in stereochemistry. nih.govnih.gov The relative stability of these conformers would be influenced by steric and electrostatic interactions between the chlorine atom and the bulky phosphonic dichloride group.
Theoretical Studies on Grafting of Related Phosphonic Acids onto Metal Oxide Surfaces
This compound is a precursor to (2-chloroethyl)phosphonic acid, which, like other phosphonic acids, can be used to modify the surfaces of metal oxides. Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanisms of how these molecules bind to surfaces like zinc oxide (ZnO), aluminum oxide (AlOx), and titanium oxide (TiO2). nih.govnoaa.govfishersci.ca
These computational studies model the interaction between the phosphonic acid headgroup and the metal oxide surface to determine the most stable binding geometries and adsorption energies. The primary binding modes investigated are:
Monodentate: The phosphonic acid binds to the surface through one P-O-Metal bond.
Bidentate: Binding occurs through two P-O-Metal bonds. This can be either chelating (to the same metal atom) or bridging (to two different metal atoms).
Tridentate: All three oxygen atoms of the phosphonic acid group interact with surface metal atoms.
Theoretical findings show that the preferred binding mode depends on factors such as the specific metal oxide, the surface structure, and the presence of water or other solvents. noaa.gov For example, on ZnO, a multidentate bonding arrangement involving both P=O and P-O moieties is favored. sigmaaldrich.com On aluminum oxide, the thermodynamically preferred mode can shift between monodentate, bidentate, and tridentate depending on surface hydroxylation and water content. noaa.gov These studies confirm that phosphonates generally form strong, stable bonds with metal oxide surfaces, making them effective for creating self-assembled monolayers (SAMs). nih.govmdpi.comnoaa.gov
| Binding Mode | Description | Factors Favoring Mode |
| Monodentate | One P-O-Metal bond | Specific surface sites, certain solvent conditions |
| Bidentate | Two P-O-Metal bonds | Common on many oxides, offers high stability |
| Tridentate | Three P-O-Metal bonds | Can be the most stable on certain surfaces |
These theoretical investigations are crucial for designing functionalized materials with tailored surface properties for applications in electronics, sensors, and corrosion protection. researchgate.netnih.gov
DFT Computations in Elucidating Spectroscopic Signatures of Related Phosphonates
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting and interpreting the spectroscopic properties of molecules, including organophosphorus compounds like phosphonates. youtube.com These theoretical calculations provide valuable insights into molecular structure, vibrational frequencies, and electronic transitions, which are fundamental to understanding experimental spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). rsc.orgvub.bevub.be By comparing computationally predicted spectra with experimental data, researchers can achieve more accurate assignments of spectral bands and gain a deeper understanding of the molecule's characteristics. vub.beresearchgate.net
The accuracy of DFT calculations for spectroscopic properties is highly dependent on the chosen functional and basis set. researchgate.net For organophosphorus compounds, methods like B3LYP with basis sets such as 6-31+G* and 6-311++G** have been effectively used to calculate vibrational frequencies. researchgate.net Studies have shown that DFT can reliably predict the vibrational spectra of various phosphonates, aiding in the identification of characteristic functional group vibrations. rsc.orgarxiv.org For instance, key vibrational modes for phosphonates, such as P=O stretching, P-O-C stretching, and C-H bending, can be calculated and compared with experimental IR and Raman spectra to confirm molecular structures. rsc.org
Time-dependent DFT (TD-DFT) is employed to investigate electronic properties and predict absorption spectra in the ultraviolet-visible range. mdpi.com This method provides information on the electronic transitions between molecular orbitals, helping to elucidate the optical properties of phosphonate derivatives. mdpi.com Furthermore, DFT calculations are instrumental in determining NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H), which are crucial for structural elucidation. youtube.commdpi.com The calculated isotropic shielding values from DFT can be correlated with experimental chemical shifts to validate proposed structures and analyze conformational effects. youtube.com The synergy between DFT computations and experimental spectroscopy offers a robust framework for the detailed structural and electronic characterization of phosphonate compounds. vub.beresearchgate.net
Table 1: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for Key Functional Groups in Representative Organophosphorus Compounds This table is illustrative, based on typical findings in computational studies of organophosphorus compounds, as specific data for this compound was not available in the search results.
| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical DFT-Calculated Wavenumber (cm⁻¹) |
| P=O | Stretching | 1250 - 1300 | 1240 - 1290 |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | 990 - 1040 |
| P-C | Stretching | 650 - 750 | 640 - 740 |
| C-Cl | Stretching | 600 - 800 | 590 - 790 |
Investigation of Catalytic Effects on Reaction Pathways
Catalysts play a crucial role in directing the reaction pathways of this compound, primarily in its conversion to vinylphosphonic dichloride through dehydrochlorination. rsc.org This elimination reaction is a key step in the synthesis of vinylphosphonic acid, a valuable monomer for polymer production. rsc.org The efficiency and yield of this conversion are significantly influenced by the choice of catalyst and reaction conditions.
One established method involves passing the vapor of this compound through a tube filled with a catalyst at high temperatures. rsc.org Barium chloride (BaCl₂) has been effectively used as a catalyst in this process. rsc.org The use of metal halides as catalysts has been shown to lead to higher yields of vinylphosphonic dichloride. rsc.org Among these, iron(III) chloride is considered particularly advantageous because any residue can be easily removed from the reaction vessel. rsc.org
In addition to heterogeneous catalysis at high temperatures, other catalytic systems have been explored. The synthesis of this compound itself, from bis(2-chloroethyl) 2-chloroethylphosphonate, can be catalyzed by triphenylphosphine (B44618) oxide in the presence of thionyl chloride. rsc.org Another process for preparing vinylphosphonic acid dichloride involves reacting 2-chloroethanephosphonic acid derivatives with phosgene (B1210022) in the presence of basic catalysts or alkali metal salts. google.comprepchem.com These catalysts facilitate the reaction, which also produces 1,2-dichloroethane as a byproduct that is distilled off during the process. prepchem.com The selection of an appropriate catalyst is therefore critical for optimizing the synthesis of vinylphosphonic dichloride from its this compound precursor, impacting both reaction yield and process feasibility. rsc.org
Table 2: Catalysts Used in Reactions Involving this compound and Related Syntheses
| Precursor | Product | Catalyst | Reaction Type | Reference |
| Bis(2-chloroethyl) 2-chloroethylphosphonate | This compound | Triphenylphosphine oxide | Chlorination/Rearrangement | rsc.org |
| This compound | Vinylphosphonic dichloride | Barium chloride (BaCl₂) | Dehydrochlorination | rsc.org |
| This compound | Vinylphosphonic dichloride | Iron(III) chloride (FeCl₃) | Dehydrochlorination | rsc.org |
| 2-Chloroethanephosphonic acid derivatives | Vinylphosphonic dichloride | Basic catalysts / Alkali metal salts | Phosgenation/Elimination | google.com |
Applications of 2 Chloroethyl Phosphonic Dichloride in Chemical Synthesis and Materials Science
Role as a Chemical Intermediate in Organic Synthesis
(2-Chloroethyl)phosphonic dichloride is a key intermediate in the multi-step synthesis of several important organophosphorus compounds. One of its most prominent roles is in the production of vinylphosphonic acid. The synthesis begins with the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide, which forms tris(2-chloroethyl) phosphite (B83602). This intermediate then undergoes an Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. The subsequent reaction of this phosphonate (B1237965) with thionyl chloride, in the presence of a catalyst such as triphenylphosphine (B44618) oxide, produces this compound. google.com This dichloride is then converted into vinylphosphonic dichloride through the elimination of hydrogen chloride, a reaction often catalyzed by barium chloride. researchgate.netmdpi.com The final step to obtain vinylphosphonic acid is the hydrolysis of vinylphosphonic dichloride. researchgate.net
Precursor in the Synthesis of Key Monomers for Polymerization
The primary application of this compound in monomer synthesis is centered around the production of vinylphosphonic acid and its derivatives. These monomers are of significant interest due to the introduction of phosphonic acid functionalities into polymers, which imparts unique properties such as improved adhesion, flame retardancy, and ion-exchange capabilities.
Vinylphosphonic Acid and its Derivatives
As previously detailed, this compound is a direct precursor to vinylphosphonic dichloride, which is then hydrolyzed to vinylphosphonic acid. researchgate.net This process is a cornerstone for the industrial production of vinylphosphonic acid. The dehydrochlorination of this compound to vinylphosphonic dichloride is a critical step, often carried out at high temperatures. mdpi.com The resulting vinylphosphonic acid is a versatile monomer used in the synthesis of a variety of polymers. researchgate.net
Other Unsaturated Phosphorus-Containing Monomers
While the conversion of this compound to vinylphosphonic acid and its derivatives is its most well-documented application in monomer synthesis, the broader field of unsaturated phosphorus-containing monomers is extensive. Various synthetic strategies exist for creating a diverse range of these monomers, including those based on acrylates, methacrylates, and styrenics containing phosphonate or phosphinic acid groups. mdpi.com Common synthetic methods for these other monomers include the Michaelis-Arbuzov and Pudovik reactions. mdpi.com However, the direct synthesis of these other classes of unsaturated phosphorus-containing monomers from this compound is not as commonly reported in the literature.
Contributions to Polymer Chemistry
The monomers derived from this compound, particularly vinylphosphonic acid, are instrumental in the field of polymer chemistry. They are used to create both homopolymers and copolymers with unique properties and applications.
Synthesis of Poly(vinylphosphonic acid) (PVPA) and Copolymers
Poly(vinylphosphonic acid) (PVPA) is a functional polymer with applications in areas such as dental cements, fuel cell membranes, and as a scale and corrosion inhibitor. researchgate.net One of the primary methods for synthesizing PVPA involves the polymerization of vinylphosphonic acid, which is derived from this compound. mdpi.com An alternative route to PVPA involves the polymerization of vinylphosphonic acid derivatives, such as vinylphosphonic dichloride, followed by hydrolysis of the resulting polymer. mdpi.com For instance, vinylphosphonyl dichloride can be polymerized using a free-radical initiator like azo-bis-isobutyronitrile (AIBN) to form poly(vinylphosphonyl dichloride), which is then hydrolyzed to PVPA. google.com
Below is a table summarizing typical polymerization conditions for vinylphosphonyl dichloride:
| Initiator | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
| Azo-bis-isobutyronitrile (AIBN) | 1,1,1-Trichloroethane | 70 | 2, followed by 16-18 at 40-45 | 85-90 |
This data is compiled from typical laboratory synthesis descriptions.
Development of Polymer-Supported Phosphonic Acid Resins
Polymer-supported phosphonic acid resins are materials that have phosphonic acid groups attached to a polymer backbone. These resins are widely used in ion-exchange chromatography, catalysis, and for the immobilization of various molecules. nih.gov The development of these resins can be achieved through two main strategies: the polymerization of monomers that already contain a phosphonic acid group, or the chemical modification of a pre-existing polymer. nih.gov
In the context of this compound, the most relevant pathway to these resins is through the synthesis and subsequent polymerization of vinylphosphonic acid. The resulting poly(vinylphosphonic acid) is itself a phosphonic acid resin. Furthermore, vinylphosphonic acid can be copolymerized with other monomers, such as styrene, to create cross-linked resins with tailored properties. mdpi.com
Another approach involves the chemical modification of existing polymers. For example, polystyrene resins can be functionalized with phosphonic acid groups. researchgate.net While this method does not directly use this compound, it highlights a general strategy for creating polymer-supported phosphonic acids.
The table below outlines the general approaches to synthesizing polymer-supported phosphonic acid resins:
| Synthesis Strategy | Description |
| Monomer Polymerization | Polymerization or copolymerization of monomers containing phosphonic acid groups, such as vinylphosphonic acid. |
| Polymer Modification | Chemical modification of a pre-existing polymer backbone to introduce phosphonic acid functionalities. |
Generation of Radical-Containing Polyvinylphosphonates for Electrochemical Applications
This compound is a key precursor in the synthesis of vinylphosphonic acid (VPA), a monomer essential for producing polyvinylphosphonates. The synthesis involves the dehydrochlorination of this compound, which yields vinylphosphonic dichloride. Subsequent hydrolysis of this intermediate produces vinylphosphonic acid. mdpi.com VPA is the simplest and most fundamental monomer used to create sidechain phosphorus-containing polyacids. mdpi.com
While research into polyvinylphosphonates containing stable radical groups for electrochemical applications is an emerging field, the base polymer possesses properties that make it suitable for such uses. The phosphonic acid groups in polyvinylphosphonic acid can be utilized to tether redox-active or radical-containing moieties to the polymer backbone. These functionalized polymers are investigated for applications in energy storage and sensing, where the phosphonate groups can also contribute to ion conductivity and adhesion to electrode surfaces.
Advanced Polymerization Techniques (e.g., ATRP, RAFT) for Phosphonate-Containing Polymers
To synthesize well-defined phosphonate-containing polymers with controlled molecular weights, compositions, and architectures, advanced controlled radical polymerization (CRP) techniques are employed. rsc.org Among the most powerful and versatile of these methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov Monomers derived from this compound, such as vinylphosphonates, are suitable for these polymerization methods.
ATRP utilizes a transition-metal complex (commonly copper or iron) as a catalyst to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. mdpi.comnih.govresearchgate.net RAFT polymerization, conversely, employs a chain transfer agent, typically a dithioester or related compound, to mediate the polymerization through a reversible chain transfer process. rsc.org These techniques enable the synthesis of complex polymer structures like block copolymers incorporating phosphonate blocks, which can serve as adhesion motifs in biomedical applications. researchgate.net
| Technique | Mechanism | Key Components | Advantages for Phosphonate Polymers | References |
|---|---|---|---|---|
| ATRP (Atom Transfer Radical Polymerization) | Reversible deactivation of propagating radicals by a transition-metal complex (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)). | Monomer, Initiator (alkyl halide), Transition-metal catalyst, Ligand. | Good control over molecular weight and dispersity; tolerant to various functional groups. | mdpi.com, nih.gov, researchgate.net |
| RAFT (Reversible Addition-Fragmentation chain-Transfer) | Degenerative chain transfer process mediated by a RAFT agent (e.g., dithiobenzoate, trithiocarbonate). | Monomer, Initiator (radical source), RAFT agent. | Applicable to a wide range of monomers under diverse reaction conditions; metal-free. | nih.gov, researchgate.net, rsc.org |
Design and Synthesis of Sidechain Phosphorus-Containing Polyacids
Sidechain phosphorus-containing polyacids (PCPAs) are a special class of polymers that have garnered significant interest due to their unique properties, including high acidity, biocompatibility, and strong affinity for bone and minerals. mdpi.comencyclopedia.pubresearchgate.net A primary route to these polymers begins with this compound. mdpi.com
The synthesis pathway involves converting this compound into a polymerizable monomer, such as vinylphosphonic acid (VPA) or its esters. mdpi.com This monomer can then be polymerized, often using free-radical polymerization or controlled radical polymerization techniques like ATRP and RAFT, to form a polymer with phosphonic acid ester sidechains. The final step is the hydrolysis of these ester groups to yield the target polyacid. mdpi.com This approach allows for the creation of polymers with a high density of phosphonic acid groups attached to the main chain. encyclopedia.pubnih.gov
Synthetic Approaches to Sidechain PCPAs from this compound:
Monomer Synthesis: Dehydrochlorination of this compound followed by hydrolysis to produce vinylphosphonic acid (VPA). mdpi.com
Polymerization: (Co)polymerization of VPA or its esters. encyclopedia.pub
Hydrolysis: Conversion of the resulting poly(vinylphosphonate ester) to poly(vinylphosphonic acid) by cleaving the ester groups. mdpi.com
These PCPAs are explored for a variety of applications, from dental adhesives and bone cement compatibilizers to materials for fuel cells and water treatment. researchgate.net
Intermediacy in Specialized Chemical Manufacturing
This compound is a crucial intermediate in the organophosphorus industry, primarily due to its role in producing high-value specialty chemicals.
The most significant application of this compound and its derivatives is in the production of Ethephon. researchgate.netasianpubs.org Ethephon, the common name for (2-chloroethyl)phosphonic acid, is one of the most widely used plant growth regulators in the world. ashs.orgnih.gov It functions by releasing ethylene, a natural plant hormone, upon decomposition within the plant tissues. ashs.org This controlled release of ethylene influences numerous physiological processes, including fruit ripening, flower induction, and leaf abscission. researchgate.netashs.org
| Agrochemical Intermediate | Final Product | Function | References |
|---|---|---|---|
| This compound | Ethephon ((2-Chloroethyl)phosphonic acid) | Plant growth regulator (ethylene-releasing agent) | researchgate.net, ashs.org, nih.gov |
| This compound | Vinylphosphonic acid | Intermediate for other specialty chemicals | mdpi.com, google.com |
The (2-chloroethyl)phosphonic structural motif is a valuable building block in medicinal chemistry. chemimpex.com While direct synthesis of active pharmaceutical ingredients (APIs) from this compound is not widely documented, it serves as a key intermediate for creating more complex organophosphorus compounds with potential therapeutic activity. mallakchemicals.com The dichloride's reactivity allows for its conversion into phosphonic acids, esters, and amides, introducing the P-C bond that is central to phosphonate-based drugs.
Phosphonates are known for their ability to mimic phosphates, making them effective inhibitors of enzymes involved in phosphate (B84403) metabolism. This has led to the development of phosphonate-containing drugs, particularly antiviral agents like Cidofovir and Adefovir (PMEA), which are acyclic nucleoside phosphonates. nih.gov The synthesis of these complex molecules involves the creation of phosphonate precursors. nih.gov The chemistry enabled by reagents like this compound is fundamental to accessing the organophosphonate core of such therapeutic agents. vulcanchem.com
Surface Functionalization Applications
This compound and the corresponding phosphonic acid are highly effective agents for modifying the surfaces of a wide range of materials, particularly metal oxides. acs.orgresearchgate.netnih.gov The phosphonic acid group forms strong, stable bonds with surfaces such as titanium dioxide (TiO₂), zinc oxide (ZnO), indium tin oxide (ITO), and nanodiamonds. acs.orgnih.govmdpi.com This binding typically occurs through the formation of covalent M-O-P bonds via condensation with surface hydroxyl groups. researchgate.net
The functionalization process can be performed using this compound directly, which reacts with surface hydroxyls, or by using the corresponding phosphonic acid. The presence of the 2-chloroethyl group provides a reactive handle on the surface. This terminal chloride can be substituted in subsequent reactions, allowing for the grafting of other molecules and the construction of complex surface architectures. This two-step functionalization strategy is valuable for applications in electronics, sensing, and biomaterials, where precise control over surface chemistry is required. acs.org
Grafting of Organophosphorus Derivatives onto Inorganic Substrates
This compound serves as a reactive precursor for the covalent attachment of organophosphorus moieties onto the surfaces of various inorganic substrates. This surface modification, or grafting, is a critical process in materials science for tailoring the surface properties of materials to enhance their performance in a range of applications. The high reactivity of the phosphonic dichloride functional group allows for direct reaction with surface hydroxyl (-OH) groups present on many inorganic materials, such as metal oxides and silica.
The primary mechanism for this grafting process involves a condensation reaction between the P-Cl bonds of this compound and the surface hydroxyl groups of the inorganic substrate. This reaction forms stable, covalent P-O-Substrate linkages, effectively anchoring the (2-chloroethyl)phosphonate group to the surface. The reaction typically proceeds with the elimination of hydrogen chloride (HCl) as a byproduct. The degree of surface coverage and the nature of the resulting phosphonate layer can be controlled by manipulating reaction conditions such as temperature, reaction time, and the concentration of the phosphonic dichloride.
One of the key advantages of using this compound for surface modification is the potential for subsequent chemical transformations of the chloroethyl group. The terminal chlorine atom provides a reactive site for further functionalization, allowing for the introduction of a wide variety of organic groups onto the inorganic surface. This two-step approach enables the creation of hybrid organic-inorganic materials with precisely engineered surface functionalities.
Theoretical studies have been conducted to understand the anchoring of related organophosphorus compounds, such as 2-chloroethylphosphonic acid, onto inorganic surfaces like titanium dioxide (TiO₂). These computational models suggest that the anchoring can occur through condensation reactions between the surface hydroxyl groups (Ti-OH) and the phosphorus-containing groups, leading to a strong bond with the metal oxide surface. wseas.usresearchgate.net Such studies provide insight into the stability and nature of the bonding between the organophosphorus derivative and the inorganic substrate.
The functionalization of inorganic nanoparticles, such as silica, with phosphonate groups has been shown to be a versatile strategy for tailoring their interactions with biological systems and for other advanced applications. nih.gov While these studies may not directly employ this compound, they highlight the importance of phosphonate-based surface modifications in materials science.
Table of Research Findings on Organophosphorus Grafting
| Inorganic Substrate | Organophosphorus Compound | Grafting Mechanism | Key Findings | Reference |
| Titanium Dioxide (TiO₂) | 2-Chloroethylphosphonic Acid | Condensation Reaction | Theoretical studies indicate stable complex formation through anchoring to the titania surface via coordination and condensation reactions. | wseas.usresearchgate.net |
| Silica Nanoparticles | Phosphonate Moieties | Post-grafting strategies | Functionalization with phosphonates alters surface properties, influencing interactions with biological environments. | nih.gov |
Spectroscopic Characterization of 2 Chloroethyl Phosphonic Dichloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For organophosphorus compounds like (2-Chloroethyl)phosphonic dichloride, a combination of proton, phosphorus-31, and carbon-13 NMR is often employed for a comprehensive analysis.
Proton (¹H) NMR spectroscopy is a fundamental technique for determining the arrangement of hydrogen atoms in a molecule. In this compound, the protons on the ethyl chain give rise to distinct signals that are influenced by the neighboring chlorine atom and the phosphonic dichloride group.
The ¹H NMR spectrum of the closely related compound, 2-chloroethyl dichlorophosphate (B8581778), shows two multiplets corresponding to the two methylene (B1212753) (-CH₂-) groups. chemicalbook.com The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) are typically found further downfield due to the deshielding effect of the electronegative chlorine atom. The protons on the carbon adjacent to the phosphorus atom (-CH₂-P) also experience deshielding. The coupling between adjacent protons (vicinal coupling) and the coupling of protons to the phosphorus nucleus provide further structural confirmation.
Interactive Table: ¹H NMR Data for 2-Chloroethyl dichlorophosphate
| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |
| D(A) | 4.549 | J(A,B) = 5.6 |
| J(A,P-31) = 10.1 | ||
| D(B) | 3.792 | J(B,P-31) = 1.3 |
Data sourced from ChemicalBook database. chemicalbook.com
Phosphorus-31 (³¹P) NMR spectroscopy is particularly valuable for the analysis of organophosphorus compounds as it directly probes the chemical environment of the phosphorus nucleus. nih.gov The chemical shift of the phosphorus atom is highly sensitive to the nature of the substituents attached to it.
For this compound, the phosphorus atom is bonded to two chlorine atoms, an oxygen atom (in the phosphoryl group), and the 2-chloroethyl group. This specific arrangement results in a characteristic chemical shift in the ³¹P NMR spectrum. In a study focused on the preparation of high-quality Ethephon ((2-Chloroethyl)phosphonic acid), the ³¹P NMR chemical shift for this closely related derivative was reported to be 25.7 ppm in D₂O. asianpubs.org The chemical shift for the dichloride is expected to be in a different region due to the presence of the two chlorine atoms, which are more electronegative than the hydroxyl groups in the acid.
The coordination number of the phosphorus atom significantly influences the ³¹P chemical shift, with values ranging from approximately +200 to -300 ppm for compounds with coordination numbers from 3 to 6. nih.gov
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. In the case of this compound, two signals are expected for the two carbon atoms of the ethyl group.
The chemical shifts of these carbons are influenced by the attached chlorine and phosphorus-containing groups. The carbon atom bonded to the chlorine (C-Cl) will be deshielded and appear at a lower field compared to a standard alkane carbon. Similarly, the carbon atom bonded to the phosphorus (C-P) will also be deshielded and will exhibit coupling to the phosphorus nucleus (J-P-C coupling).
In the ¹³C NMR spectrum of the derivative Ethephon in D₂O, the following signals were observed asianpubs.org:
A doublet at 30.09 ppm with a J(P-C) coupling constant of 133.0 Hz, corresponding to the carbon atom directly attached to the phosphorus.
A singlet at 37.495 ppm, corresponding to the carbon atom attached to the chlorine.
For the derivative bis(2-chloroethyl) 2-chloroethylphosphonate, the ¹³C NMR data in DMSO-d₆ is as follows rsc.org:
C-1' : 65.54 ppm (doublet, J(1',P) = 6.3 Hz)
C-2' : 42.85 ppm (doublet, J(2',P) = 6.5 Hz)
C-2 : 37.10 ppm
C-1 : 30.08 ppm (doublet, J(1,P) = 138.3 Hz)
Interactive Table: ¹³C NMR Data for Ethephon
| Carbon Atom | Chemical Shift (ppm) | Coupling Constant (Hz) |
| CH₂P | 30.09 (d) | J(P-C) = 133.0 |
| CH₂Cl | 37.495 (s) | - |
Data obtained from a study on the preparation of high-quality Ethephon. asianpubs.org
Multinuclear NMR refers to the application of NMR spectroscopy to nuclei other than ¹H and ¹³C. libretexts.org For this compound, other NMR-active nuclei include ³⁵Cl, ³⁷Cl, and ¹⁷O. While less common than proton, carbon, and phosphorus NMR, studying these nuclei can provide additional valuable information about the molecular structure and bonding.
The large chemical shift range of many of these nuclei makes them very sensitive to the chemical environment. huji.ac.il For instance, ³⁵Cl NMR could potentially provide direct information about the P-Cl bonds. However, the practical application of NMR for some of these nuclei can be challenging due to factors such as low natural abundance (e.g., ¹⁷O) and quadrupolar broadening (for nuclei with a spin quantum number > 1/2, such as ³⁵Cl and ³⁷Cl).
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.
For this compound, the key functional groups that can be identified by IR spectroscopy include:
P=O (phosphoryl) stretch: This typically gives a strong absorption band in the region of 1250-1300 cm⁻¹.
P-Cl (phosphorus-chlorine) stretch: These absorptions are usually found in the lower frequency region of the spectrum, typically between 400 and 600 cm⁻¹.
C-Cl (carbon-chlorine) stretch: This bond generally shows a moderate to strong absorption in the range of 600-800 cm⁻¹.
C-H (carbon-hydrogen) stretch: The stretching vibrations of the C-H bonds in the ethyl group are expected in the 2850-3000 cm⁻¹ region.
The NIST WebBook provides an infrared spectrum for the derivative bis-2-chloroethyl-2-chloroethylphosphonate, which shows characteristic absorptions for the P=O, C-O-P, and C-Cl bonds. nist.gov
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. While specific Raman spectral data for this compound is not extensively available in publicly accessible literature, the vibrational characteristics can be inferred from its structural analogue, (2-chloroethyl)phosphonic acid (ethephon), and other similar organophosphorus compounds.
The Raman spectrum of an organophosphorus compound is dominated by vibrations of the phosphoryl (P=O), phosphorus-carbon (P-C), and phosphorus-chlorine (P-Cl) bonds. For this compound, one would expect to observe characteristic vibrational bands corresponding to these functional groups. The P=O stretching vibration typically appears as a strong, sharp band in the region of 1250-1350 cm⁻¹. The exact position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom.
The P-Cl bonds would give rise to stretching vibrations at lower frequencies, generally in the 400-600 cm⁻¹ range. The presence of two chlorine atoms attached to the phosphorus would likely result in both symmetric and asymmetric stretching modes. The C-Cl stretching vibration from the chloroethyl group is expected in the 650-850 cm⁻¹ region. Furthermore, the P-C bond stretching is typically observed between 650 and 800 cm⁻¹. Other bands corresponding to CH₂ bending, rocking, and twisting modes would also be present throughout the spectrum.
A hypothetical assignment of the major Raman vibrational modes for this compound is presented in the table below, based on characteristic frequencies for similar organophosphorus compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| P=O Stretch | 1280 - 1320 | Strong, characteristic phosphoryl group vibration. |
| CH₂ Scissoring | 1400 - 1450 | Bending mode of the methylene groups. |
| CH₂ Wagging/Twisting | 1150 - 1350 | Out-of-plane bending of methylene groups. |
| C-C Stretch | 900 - 1000 | Stretching of the carbon-carbon single bond. |
| P-C Stretch | 650 - 800 | Stretching of the phosphorus-carbon bond. |
| C-Cl Stretch | 650 - 850 | Stretching of the carbon-chlorine bond. |
| P-Cl₂ Asymmetric Stretch | 500 - 600 | Asymmetric stretching of the two P-Cl bonds. |
| P-Cl₂ Symmetric Stretch | 400 - 500 | Symmetric stretching of the two P-Cl bonds. |
| Skeletal Deformations | < 400 | Bending and deformation modes of the molecular backbone. |
Note: This table is illustrative and based on typical vibrational frequencies for organophosphorus compounds. Actual experimental values may vary.
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio frequency technique that is particularly sensitive to the local electronic environment of nuclei with a nuclear spin quantum number greater than 1/2. The chlorine-35 (³⁵Cl) isotope is an excellent candidate for NQR studies, making this technique highly suitable for analyzing chlorine-containing compounds like this compound.
³⁵Cl-NQR Studies of Chlorine Environments in Phosphorus Chlorides
In phosphorus chloride compounds, the ³⁵Cl NQR frequency is directly proportional to the electric field gradient (EFG) at the chlorine nucleus. The EFG is highly sensitive to the nature of the chemical bonding and the molecular structure. Therefore, chemically inequivalent chlorine atoms within a molecule will give rise to distinct NQR signals.
For this compound, there are two distinct chlorine environments:
Two chlorine atoms covalently bonded directly to the phosphorus atom (P-Cl).
One chlorine atom bonded to the ethyl chain (C-Cl).
Consequently, one would expect to observe two sets of ³⁵Cl NQR signals. The frequencies for chlorine atoms attached to a phosphorus atom in a phosphonic dichloride are typically found in the range of 25–30 MHz. The precise frequency depends on the other substituents on the phosphorus atom. The chlorine atom attached to the carbon backbone would resonate at a different, typically higher, frequency, often in the 30–38 MHz range, characteristic of alkyl chlorides.
The study of these NQR frequencies can provide valuable information about the ionicity and covalent character of the P-Cl and C-Cl bonds. Temperature-dependent NQR studies can also reveal information about molecular motions and phase transitions in the solid state.
| Chlorine Environment | Expected ³⁵Cl NQR Frequency Range (at 77 K) | Information Provided |
| P-Cl (dichloride group) | 25 - 30 MHz | Provides insight into the electronic nature of the phosphonyl chloride group. The potential for two distinct signals if the chlorine atoms are crystallographically inequivalent. |
| C-Cl (chloroethyl group) | 30 - 38 MHz | Characterizes the electronic environment of the chlorine on the alkyl chain. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₂H₄Cl₃OP), the exact molecular weight can be calculated, and its fragmentation upon ionization can be predicted.
The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a cluster of peaks (M, M+2, M+4, M+6) with relative intensities determined by the natural abundance of these isotopes.
Upon electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for organophosphorus halides include the loss of a chlorine atom, cleavage of the P-C bond, and rearrangements. The chloroethyl side chain can also undergo fragmentation.
Key predicted fragments for this compound are outlined in the table below.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formation Pathway |
| 179 | [C₂H₄Cl₂OP]⁺ | Loss of a Cl radical from the molecular ion. |
| 144 | [C₂H₄ClOP]⁺ | Loss of a Cl₂ molecule or two Cl radicals. |
| 117 | [POCl₂]⁺ | Cleavage of the P-C bond. |
| 63 | [C₂H₄Cl]⁺ | Cleavage of the P-C bond with charge retention on the ethyl group. |
| 49 | [CH₂Cl]⁺ | α-cleavage of the chloroethyl group. |
Note: The m/z values in this table are calculated using the most abundant isotope (³⁵Cl). The actual spectrum would show isotopic clusters for chlorine-containing fragments.
The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers and related compounds.
Future Research Directions and Advanced Topics in 2 Chloroethyl Phosphonic Dichloride Chemistry
Sustainable and Green Synthesis Routes for (2-Chloroethyl)phosphonic dichloride
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the design of safer chemicals and processes, provide a framework for this endeavor.
Key areas of exploration for the sustainable synthesis of this compound include:
Catalytic Approaches: The use of catalytic systems can significantly improve the efficiency and reduce the environmental impact of chemical transformations. Research into novel catalysts, such as Lewis acid ionic liquids, could offer alternatives to traditional reagents like aluminum chloride, which is often used in excess and can generate corrosive byproducts. Ionic liquids, with their low vapor pressure and potential for recyclability, present an attractive option for cleaner production processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and the ability to conduct reactions under solvent-free conditions. researchgate.netscispace.com Investigating microwave-assisted routes for the synthesis of this compound could lead to more energy-efficient and scalable processes.
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. polimi.it Developing a flow synthesis for this compound could lead to a more controlled and efficient manufacturing process with a smaller footprint.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. rsc.orgjocpr.com Future research should focus on developing synthetic strategies for this compound that exhibit high atom economy, thereby minimizing the formation of byproducts and waste.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. mdpi.comresearchgate.netox.ac.uk While the direct biocatalytic synthesis of a reactive compound like this compound may be challenging, research into enzymatic transformations of precursors or derivatives could open up new, more sustainable synthetic pathways.
Table 1: Comparison of Potential Green Synthesis Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
| Catalytic Routes | Reduced reagent usage, milder reaction conditions, potential for catalyst recycling. | Catalyst cost and stability, separation of catalyst from the product. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, potential for solvent-free reactions, improved energy efficiency. | Scalability of microwave reactors, potential for localized overheating. |
| Flow Chemistry | Enhanced safety and control, improved heat and mass transfer, potential for automation and integration of steps. | Initial setup cost, potential for clogging with solid materials. |
| High Atom Economy Reactions | Minimized waste generation, more efficient use of resources. | Requires the design of novel reaction pathways. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and availability, substrate scope limitations. |
Exploration of Novel Reactivity Patterns for Diverse Functionalizations
The reactivity of the P-Cl bonds in this compound makes it a valuable precursor for a wide range of organophosphorus compounds. However, there remains significant scope for exploring novel reactivity patterns to access new and diverse molecular architectures. Future research in this area will likely focus on developing new methodologies for the selective functionalization of this versatile building block.
Key areas for investigation include:
Asymmetric Catalysis: The development of enantioselective methods for the synthesis of chiral organophosphorus compounds is a major area of interest. Research into the use of chiral catalysts to control the stereochemistry of reactions involving this compound could lead to the synthesis of novel chiral ligands, catalysts, and biologically active molecules.
Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-phosphorus bonds. Exploring new cross-coupling strategies with this compound as a substrate could provide access to a wide variety of functionalized phosphonates and their derivatives.
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years. Investigating the potential of organocatalysis to mediate reactions of this compound could offer metal-free alternatives for the synthesis of functionalized organophosphorus compounds. researchgate.net
Reactions with Novel Nucleophiles: Expanding the range of nucleophiles that can react efficiently with this compound will be crucial for accessing new classes of compounds. This could include the use of less conventional nucleophiles, such as carbanions, organometallic reagents, and functionalized heterocycles.
Development of Advanced Materials with Tunable Properties from this compound Precursors
The incorporation of phosphorus-containing moieties into polymers and other materials can impart a range of desirable properties, including flame retardancy, improved thermal stability, and enhanced adhesion. This compound serves as a valuable precursor for the synthesis of monomers that can be used to create these advanced materials.
Future research in this area will likely focus on:
Flame-Retardant Polymers: There is a continuing demand for new and more effective flame-retardant materials. This compound can be converted into various phosphonate (B1237965) monomers that can be copolymerized with other monomers to produce inherently flame-retardant polymers. Research will focus on designing new phosphonate monomers that offer superior flame-retardant performance and are compatible with a wide range of polymer systems.
Functional Coatings and Adhesives: The phosphonic acid group is known to have a strong affinity for metal surfaces. This property can be exploited to develop functional coatings and adhesives with enhanced adhesion and corrosion resistance. By functionalizing surfaces with polymers derived from this compound, it may be possible to create materials with tailored surface properties.
Biomaterials: Phosphonic acid-containing polymers have shown promise in biomedical applications, such as dental adhesives and bone cements, due to their ability to interact with biological apatite. Future research could explore the use of monomers derived from this compound in the development of new biocompatible and bioactive materials.
Membranes for Fuel Cells and Water Purification: The development of advanced membranes with high proton conductivity or selective permeability is crucial for a range of technologies, including fuel cells and water purification. The incorporation of phosphonic acid groups into polymer membranes can enhance their proton conductivity. Research into novel polymer architectures derived from this compound could lead to the development of next-generation membrane materials.
Table 2: Potential Applications of Advanced Materials Derived from this compound
| Material Type | Potential Properties | Potential Applications |
| Flame-Retardant Polymers | Reduced flammability, improved char formation. | Electronics, construction materials, textiles. |
| Functional Coatings | Enhanced adhesion, corrosion resistance, tailored surface energy. | Metal protection, anti-fouling coatings, biocompatible surfaces. |
| Adhesives | Strong bonding to metal and mineral substrates. | Automotive, aerospace, construction. |
| Biomaterials | Biocompatibility, bioactivity, adhesion to bone and teeth. | Dental restoratives, bone cements, tissue engineering scaffolds. |
| Polymer Membranes | High proton conductivity, selective permeability. | Fuel cells, water purification, gas separation. |
Integration of this compound Chemistry with Supramolecular Catalysis
Supramolecular catalysis, which utilizes non-covalent interactions to control reactivity and selectivity, is a rapidly emerging field in chemistry. The integration of this compound chemistry with supramolecular catalysis could lead to the development of novel catalytic systems with unique properties.
Future research directions in this area may include:
Phosphonate-Functionalized Hosts: The synthesis of macrocyclic or cage-like host molecules functionalized with phosphonate groups derived from this compound could lead to new receptors for the selective binding of guest molecules. These host-guest complexes could then be utilized in catalytic applications, where the host molecule acts as a nanoreactor, influencing the reactivity of the bound substrate.
Self-Assembled Catalysts: The self-assembly of molecules containing phosphonic acid moieties can lead to the formation of well-defined supramolecular structures. By incorporating catalytic sites into these self-assembled systems, it may be possible to create highly active and selective catalysts. This compound could serve as a key building block for the synthesis of the molecular components of these self-assembled catalysts.
Catalysis in Confined Spaces: The use of coordination cages and other confined environments to catalyze chemical reactions is a promising area of research. By designing phosphonate-based ligands from this compound that can self-assemble into well-defined cages, it may be possible to create catalytic systems that mimic the active sites of enzymes, leading to enhanced reaction rates and selectivities.
Predictive Modeling and Machine Learning in Organophosphorus Synthesis and Reactivity
The application of computational tools, including predictive modeling and machine learning, is revolutionizing the field of chemistry. These approaches can accelerate the discovery of new reactions and materials by providing insights into reaction mechanisms and predicting the properties of novel compounds.
In the context of this compound chemistry, future research will likely leverage these computational tools to:
Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the products, yields, and optimal reaction conditions. jocpr.com Applying these models to the reactions of this compound could help to identify promising new synthetic routes and optimize existing ones.
Design Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction of this compound with potential catalysts, it may be possible to identify new catalyst structures that can promote desired transformations.
Screen for New Materials: Predictive models can be used to screen large virtual libraries of compounds for desired properties, such as flame retardancy or biological activity. This approach could be used to identify promising new materials derived from this compound before they are synthesized in the laboratory, thereby saving time and resources.
Elucidate Reaction Mechanisms: Quantum chemical calculations can provide detailed insights into the mechanisms of chemical reactions. By studying the reaction pathways of this compound at a molecular level, it may be possible to gain a deeper understanding of its reactivity and design new reactions with improved control and selectivity.
Q & A
Q. How can reaction conditions be optimized to synthesize polyphosphonates using (2-Chloroethyl)phosphonic dichloride?
- Methodological Answer : The synthesis of polyphosphonates via interfacial polycondensation requires careful control of reagent molar ratios, temperature, and solvent selection. For instance, a molar ratio of 2:1 (phosphonic dichloride to bisphenol A) maximizes yield and inherent viscosity due to reduced side reactions like hydrolysis . Lower temperatures (e.g., 20°C) improve outcomes by minimizing dichloride hydrolysis, which otherwise leads to polymer degradation . Dimethylformamide (DMF) is a preferred solvent due to its ability to dissolve both reactants and stabilize intermediates .
Q. Key Parameters :
| Parameter | Optimal Condition | Effect on Yield/Viscosity |
|---|---|---|
| Molar Ratio (CPD:BA) | 2:1 | Increases |
| Temperature | 20°C | Maximizes by reducing hydrolysis |
| Solvent | Anhydrous DMF | Stabilizes intermediates |
Q. What spectroscopic techniques are effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is critical for identifying phosphonate linkages and monitoring reaction progress. Infrared (IR) spectroscopy detects functional groups like P=O (1240–1280 cm⁻¹) and P-Cl (580–600 cm⁻¹) . Mass spectrometry (MS) confirms molecular weights, particularly for intermediates like phenyl N,N'-di-(2-chloroethyl)phosphoric acid diamide .
Q. How can hydrolysis of this compound be minimized during synthesis?
- Methodological Answer : Hydrolysis is mitigated by:
- Conducting reactions under inert atmospheres (e.g., nitrogen or argon) to exclude moisture .
- Using anhydrous solvents (e.g., DMF or dichloromethane) and pre-dried reagents .
- Lowering reaction temperatures to slow hydrolysis kinetics, as demonstrated in polyphosphonate synthesis at 20°C .
Advanced Research Questions
Q. How should researchers address contradictions in temperature-dependent yield data for phosphonic dichloride reactions?
- Methodological Answer : Discrepancies in literature (e.g., Iliescu et al. vs. Prot [30]) may arise from differences in reagent purity, solvent systems, or hydrolysis rates. To resolve contradictions:
Q. What mechanistic insights explain the role of this compound in nucleophilic substitution reactions?
- Methodological Answer : The dichloride acts as an electrophilic agent, reacting with nucleophiles like hydroxyl groups in polyvinyl alcohol (PVA). The reaction proceeds via a two-step mechanism:
Initial substitution : A chloride ion is displaced, forming a phosphonate ester intermediate.
Crosslinking : The second chloride reacts with another hydroxyl group, creating a polymer network .
Isotopic labeling (e.g., ³⁵S in bis(2-chloroethyl)sulfide analogs) can track substituent mobility and confirm reaction pathways .
Q. How can computational modeling enhance the design of this compound-based polymers?
- Methodological Answer : Density functional theory (DFT) or molecular dynamics simulations predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
